molecular formula C8H14N4S2 B4890916 4-methyl-3-(thiomorpholin-4-ylmethyl)-1H-1,2,4-triazole-5-thione

4-methyl-3-(thiomorpholin-4-ylmethyl)-1H-1,2,4-triazole-5-thione

Cat. No.: B4890916
M. Wt: 230.4 g/mol
InChI Key: FVQRTMXPHAYFTL-UHFFFAOYSA-N
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Description

4-methyl-3-(thiomorpholin-4-ylmethyl)-1H-1,2,4-triazole-5-thione is a heterocyclic compound that contains a triazole ring substituted with a thiomorpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-(thiomorpholin-4-ylmethyl)-1H-1,2,4-triazole-5-thione typically involves the reaction of 4-methyl-1H-1,2,4-triazole-5-thione with thiomorpholine in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-(thiomorpholin-4-ylmethyl)-1H-1,2,4-triazole-5-thione can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-methyl-3-(thiomorpholin-4-ylmethyl)-1H-1,2,4-triazole-5-thione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism of action of 4-methyl-3-(thiomorpholin-4-ylmethyl)-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazole ring and thiomorpholine moiety play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-1H-1,2,4-triazole-5-thione: Lacks the thiomorpholine moiety.

    3-(thiomorpholin-4-ylmethyl)-1H-1,2,4-triazole-5-thione: Lacks the methyl group at the 4-position.

    4-methyl-3-(morpholin-4-ylmethyl)-1H-1,2,4-triazole-5-thione: Contains a morpholine moiety instead of thiomorpholine.

Uniqueness

4-methyl-3-(thiomorpholin-4-ylmethyl)-1H-1,2,4-triazole-5-thione is unique due to the presence of both the methyl group and the thiomorpholine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-methyl-3-(thiomorpholin-4-ylmethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4S2/c1-11-7(9-10-8(11)13)6-12-2-4-14-5-3-12/h2-6H2,1H3,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVQRTMXPHAYFTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)CN2CCSCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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